molecular formula C20H14ClF3N4O B2487052 N-{3-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}-1-methyl-1H-pyrrole-2-carboxamide CAS No. 2060733-89-1

N-{3-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}-1-methyl-1H-pyrrole-2-carboxamide

Cat. No.: B2487052
CAS No.: 2060733-89-1
M. Wt: 418.8
InChI Key: KQUGGIQTLZBABB-UHFFFAOYSA-N
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Description

N-{3-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}-1-methyl-1H-pyrrole-2-carboxamide is an organic compound characterized by a complex molecular structure. This compound, distinguished by its chlorinated and trifluoromethylated moieties, often finds application in various scientific disciplines due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{3-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}-1-methyl-1H-pyrrole-2-carboxamide typically involves several steps:

  • Starting Materials: : The process usually begins with commercially available starting materials such as 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine and 3-bromo-1-methyl-1H-pyrrole-2-carboxylic acid.

  • Reagents: : Key reagents may include palladium catalysts, base like potassium carbonate, and organic solvents like dimethylformamide (DMF).

  • Reaction Conditions: : The synthesis might involve heating, typically under inert atmosphere conditions to prevent oxidation or degradation of sensitive intermediates.

Industrial Production Methods: Industrial-scale production may utilize continuous flow techniques to ensure consistent quality and yield

Chemical Reactions Analysis

Types of Reactions: N-{3-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}-1-methyl-1H-pyrrole-2-carboxamide undergoes various chemical reactions:

  • Oxidation: : This can be achieved using oxidizing agents like potassium permanganate.

  • Reduction: : Reduction can be carried out using reagents like lithium aluminum hydride.

  • Substitution: : Nucleophilic substitution reactions often utilize reagents like sodium methoxide.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in an acidic medium.

  • Reduction: : Lithium aluminum hydride in anhydrous ether.

  • Substitution: : Sodium methoxide in methanol under reflux conditions.

Major Products

  • Oxidation: : Results in the formation of carboxylic acid derivatives.

  • Reduction: : Yields reduced forms of the aromatic rings.

  • Substitution: : Produces methoxylated derivatives of the original compound.

Scientific Research Applications

N-{3-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}-1-methyl-1H-pyrrole-2-carboxamide has several applications in scientific research:

  • Chemistry: : Used as a precursor in the synthesis of more complex organic molecules.

  • Biology: : Investigated for its potential interactions with biological macromolecules, like proteins and nucleic acids.

  • Medicine: : Explored for its pharmacological properties, such as potential antimicrobial or anticancer activities.

  • Industry: : Utilized in the development of specialized coatings and materials with enhanced chemical resistance.

Mechanism of Action

Molecular Targets and Pathways: The compound's mechanism of action often involves its interaction with specific enzymes or receptor sites, potentially inhibiting or activating pathways in cellular processes. Its structure allows it to bind with high affinity to certain biological targets, which can modulate biochemical pathways.

Comparison with Similar Compounds

Comparison and Uniqueness: Similar compounds often include other substituted imidazo[1,2-a]pyridines and pyrrole carboxamides. the trifluoromethyl and chloro substitutions in N-{3-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}-1-methyl-1H-pyrrole-2-carboxamide confer unique properties such as enhanced metabolic stability and binding affinity.

List of Similar Compounds

  • N-{3-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}-1-methyl-1H-pyrrole-2-carboxamide.

  • N-{3-[6-Chloroimidazo[1,2-a]pyridin-2-yl]phenyl}-1-methyl-1H-pyrrole-2-carboxamide.

  • N-{3-[8-Methylimidazo[1,2-a]pyridin-2-yl]phenyl}-1-methyl-1H-pyrrole-2-carboxamide.

Properties

IUPAC Name

N-[3-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl]-1-methylpyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClF3N4O/c1-27-7-3-6-17(27)19(29)25-14-5-2-4-12(8-14)16-11-28-10-13(20(22,23)24)9-15(21)18(28)26-16/h2-11H,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQUGGIQTLZBABB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(=O)NC2=CC=CC(=C2)C3=CN4C=C(C=C(C4=N3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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